molecular formula C17H20N2O2 B2892970 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351608-56-4

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No.: B2892970
CAS No.: 1351608-56-4
M. Wt: 284.359
InChI Key: XLNQQIXLRYLUFI-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea is a synthetic urea derivative provided for research use only. It is strictly not for diagnostic, therapeutic, or personal use. While specific studies on this exact compound may be limited, insights can be drawn from its close structural analogs and the known bioactivity of urea-based scaffolds. Urea derivatives are a significant class of compounds in medicinal chemistry with documented potential in various research areas. A closely related compound, 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea, suggests this class may be explored for its inhibitory activity against specific protein kinases, such as ROCK1 and ROCK2, which are relevant in cancer cell proliferation studies . Furthermore, structurally similar N,N-disubstituted urea derivatives have demonstrated promising growth inhibition against bacterial strains like Acinetobacter baumannii in antimicrobial research . The mechanism of action for such compounds can involve key interactions with biological targets, such as enzyme inhibition or DNA intercalation, leading to disrupted cell function . The synthesis of such molecules often involves efficient routes such as the reaction of amines with isocyanates under mild conditions, or alternative methods employing cyclic carbonates . Researchers value this compound for its unique structure, which serves as a versatile scaffold for designing and developing novel bioactive molecules in drug discovery and other chemical biology applications.

Properties

IUPAC Name

1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-16(11-14-7-3-1-4-8-14)13-19-17(21)18-12-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQQIXLRYLUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), facilitate urea formation by activating carboxylic acids or amines for nucleophilic attack. For 1-benzyl-3-(2-hydroxy-3-phenylpropyl)urea, the reaction proceeds via the following steps:

  • Reactants : Benzylamine and 2-hydroxy-3-phenylpropylcarbamic acid.
  • Catalyst : DCC (1.2 equiv) with copper(II) chloride (CuCl₂, 0.1 equiv) to accelerate coupling.
  • Conditions : Stirring in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours.
  • Workup : Filtration through alumina to remove dicyclohexylurea byproducts, followed by column chromatography (hexane:diethyl ether, 5:1).

Key Data :

Parameter Value
Yield 87%
Purity >95% (HPLC)
Reaction Scale 10–100 mmol

This method is favored for its high reproducibility but requires rigorous exclusion of moisture.

Nucleophilic Addition to Isocyanates

The hydroxypropylamine component reacts with benzyl isocyanate under mild conditions:

  • Reactants : 2-Hydroxy-3-phenylpropylamine and benzyl isocyanate.
  • Solvent : Water or aqueous ethanol to minimize side reactions.
  • Conditions : Room temperature, 12-hour stirring.
  • Workup : Acidification to pH 3–4 precipitates the product, which is recrystallized from ethanol/water.

Key Data :

Parameter Value
Yield 75–80%
Purity 90%
Scalability Limited by isocyanate handling

This route avoids toxic solvents but faces challenges in isolating hygroscopic intermediates.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics, reducing synthesis times:

  • Reactants : Benzylamine and 2-hydroxy-3-phenylpropyl isocyanate.
  • Solvent : Acetonitrile-THF (1:1 v/v).
  • Conditions : Microwave irradiation at 80°C for 30 minutes.
  • Workup : Filtration and washing with cold hexane.

Key Data :

Parameter Value
Yield 69%
Purity 98%
Energy Efficiency 40% improvement over conventional heating

This method is ideal for small-scale, high-throughput applications.

Base-Catalyzed Cyclization

Intramolecular cyclization offers an alternative route:

  • Reactants : Benzil and urea derivatives.
  • Catalyst : Potassium tert-butoxide (1.5 equiv).
  • Conditions : Reflux in dimethylformamide (DMF) at 120°C for 8 hours.
  • Workup : Neutralization with HCl, extraction with ethyl acetate.

Key Data :

Parameter Value
Yield 65%
Byproducts Hydantoin derivatives (15%)
Scalability Moderate

Reaction Optimization and Catalysis

Catalyst Screening

Copper(II) chloride (CuCl₂) in carbodiimide-mediated reactions improves yields by 20% compared to uncatalyzed systems. Palladium-based catalysts are ineffective due to urea coordination.

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor nucleophilic addition.

Purification Techniques

  • Column Chromatography : Silica gel with hexane:diethyl ether gradients achieves >95% purity.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline products suitable for X-ray analysis.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time Scalability
Carbodiimide-Mediated 87 95 24 h High
Nucleophilic Addition 75 90 12 h Moderate
Microwave-Assisted 69 98 0.5 h Low
Base-Catalyzed 65 85 8 h Moderate

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or amines can react with the benzyl group under basic conditions.

Major Products:

    Oxidation: Formation of 1-benzyl-3-(2-oxo-3-phenylpropyl)urea.

    Reduction: Formation of 1-benzyl-3-(2-hydroxy-3-phenylpropyl)amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as a ROCK (Rho-associated protein kinase) inhibitor, which is significant in cancer treatment.

    Biological Research: The compound interacts with DNA, suggesting its use in DNA-targeted therapies.

    Cardiovascular Research: It acts as a selective activator of myocardial myosin ATPase, indicating potential therapeutic applications in heart failure.

    Cancer Research: Exhibits antiproliferative activity against various cancer cell lines, highlighting its potential in cancer therapy.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets:

    ROCK Inhibition: The compound inhibits ROCK1 and ROCK2, leading to the suppression of cancer cell proliferation.

    DNA Interaction: It intercalates with DNA, disrupting the replication process and leading to cell death.

    Myosin ATPase Activation: It selectively activates myocardial myosin ATPase, enhancing cardiac contractility.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Urea Derivatives

The following table summarizes key structural and functional differences between 1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₂₀H₂₂N₂O₂* 322.4* 2-hydroxy-3-phenylpropyl, benzyl Hydroxy group enhances polarity/H-bonding
1-Benzyl-3-(4-methoxybenzyl)urea (BMU) C₁₆H₁₈N₂O₂ 282.3 4-methoxybenzyl Methoxy increases lipophilicity; synthetic intermediate for enzyme inhibitors
1-Benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea C₁₉H₂₅N₃O 311.4 4-dimethylaminophenylpropyl Electron-donating dimethylamino group may enhance solubility in acidic media
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea C₂₁H₂₄N₂O₄ 368.4 Benzofuran-2-yl, 4-methoxyphenethyl Benzofuran moiety introduces aromatic stacking potential; higher molecular weight
1-benzyl-3-(2,6-dipropan-2-ylphenyl)-1-(4-phenylcyclohexyl)urea C₃₂H₄₀N₂O 468.7 Bulky 2,6-diisopropylphenyl, 4-phenylcyclohexyl High lipophilicity (LogP: 8.7); likely poor aqueous solubility

*Inferred based on structural similarity to documented analogs.

Structural and Functional Insights

Substituent Effects on Physicochemical Properties

  • Hydroxy vs. Methoxy Groups : The hydroxyl group in this compound likely reduces lipophilicity compared to BMU’s methoxy group, improving water solubility. However, the methoxy group in BMU may confer greater metabolic stability .
  • Aromatic vs.
  • Bulkiness and Lipophilicity : The compound in , with bulky isopropyl and cyclohexyl groups, demonstrates extreme lipophilicity (LogP: 8.7), contrasting sharply with the target compound’s presumed moderate LogP due to its polar hydroxyl group .

Biological Activity

1-Benzyl-3-(2-hydroxy-3-phenylpropyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound belongs to a class of compounds known as benzofuran derivatives. These compounds are noted for their diverse biological properties, including:

  • Antifungal
  • Antiprotozoal
  • Antitubercular
  • Anti-inflammatory
  • Anticancer
  • Antiviral (including anti-HIV)
  • Analgesic
  • Antidiabetic

The compound's interactions with various biological targets suggest a multifaceted mode of action, influencing several biochemical pathways.

Target Interactions

This compound interacts with multiple molecular targets, including:

  • Topoisomerase I : Inhibition can prevent DNA replication in cancer cells.
  • Sigma receptors : Modulation may affect pain pathways and neuroprotection.
  • Farnesyl transferase : Potentially involved in cancer cell signaling.

These interactions lead to alterations in cellular signaling pathways and gene expression, contributing to its therapeutic effects.

Biochemical Pathways

The compound affects several key biochemical pathways:

  • Cell Signaling : Influences pathways related to apoptosis and cell proliferation.
  • Gene Expression : Alters the expression of genes involved in inflammation and cell survival.
  • Metabolic Pathways : May impact metabolic processes related to glucose regulation and lipid metabolism.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

StudyBiological ActivityFindings
AnticancerShowed significant cytotoxicity against breast cancer cell lines.
Urease InhibitionExhibited potent inhibition of urease, suggesting potential for treating urease-related infections.
Anti-HIV ActivityDemonstrated effectiveness as a non-nucleoside reverse transcriptase inhibitor in preliminary assays.

Case Studies

  • Anticancer Efficacy : A study involving the treatment of MCF-7 breast cancer cells with this compound indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
  • Urease Inhibition : In vitro assays showed that the compound could inhibit urease activity by up to 72%, making it a candidate for further development against infections caused by urease-producing bacteria.
  • HIV Research : Computational studies have suggested that this compound could serve as a lead for developing new anti-HIV drugs due to its binding affinity for reverse transcriptase.

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